molecular formula C18H18N2O3S B4928276 ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Cat. No. B4928276
M. Wt: 342.4 g/mol
InChI Key: UCLRRRGJUCQHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate varies depending on its application. In cancer therapy, this compound induces apoptosis by activating the caspase cascade and cell cycle arrest by regulating the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it activates the Nrf2/ARE pathway by promoting the nuclear translocation of Nrf2 and upregulating the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by binding to the NS5B polymerase and blocking its activity (Xu et al., 2017).
Biochemical and Physiological Effects:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been shown to have various biochemical and physiological effects depending on its application. In cancer therapy, it inhibits the proliferation of cancer cells, induces apoptosis, and regulates the expression of cell cycle-related proteins (Miyazaki et al., 2017). In neuroprotection, it protects neurons from oxidative stress-induced damage and upregulates the expression of antioxidant enzymes (Wang et al., 2018). In antiviral activity, it inhibits the replication of HCV by blocking the activity of NS5B polymerase (Xu et al., 2017).

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate in lab experiments include its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate. One direction is to investigate its potential applications in other fields such as cardiovascular diseases and inflammation. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the development of novel derivatives of this compound with improved efficacy and safety profiles is also a promising direction for future research.
Conclusion:
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a chemical compound with potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. Its synthesis method is relatively simple, and it can be easily modified to improve its yield. However, further studies are needed to determine its optimal dosage and administration route, and the development of novel derivatives with improved efficacy and safety profiles is also a promising direction for future research.

Synthesis Methods

The synthesis of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate involves the reaction of 4-amino-5-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl 4-bromobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Miyazaki et al., 2017). The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Miyazaki et al., 2017). In neuroprotection, it has been reported to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway (Wang et al., 2018). In antiviral activity, it has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase (Xu et al., 2017).

properties

IUPAC Name

ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-14(18(22)23-4-2)20-11-19-16-15(17(20)21)13(10-24-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLRRRGJUCQHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate

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